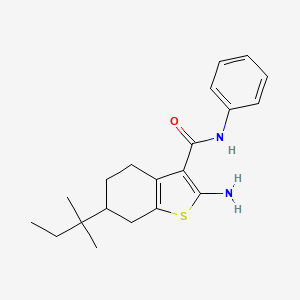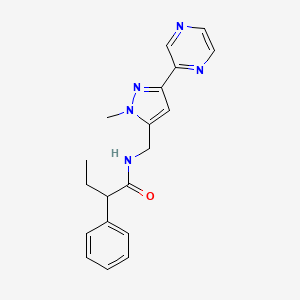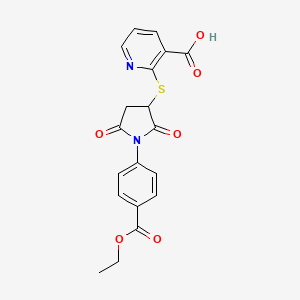![molecular formula C19H21N5O3S B2404512 2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺 CAS No. 880805-41-4](/img/structure/B2404512.png)
2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (N-(3-methylphenyl)acetamide), a triazole ring (4H-1,2,4-triazol-3-yl), and a sulfanyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms. The acetamide group contains a carbonyl (C=O) and an amine (NH2), and the sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH) in alcohols .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might be protonated under acidic conditions, or it could act as a nucleophile in reactions with electrophiles. The sulfanyl group could also be involved in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用
抗菌活性
一项研究重点介绍了新型衍生物的合成,包括与查询化合物相关的衍生物,以及它们对选定细菌和真菌菌株的研究。由于这些化合物能够抑制这些微生物的生长,因此它们在抗菌应用中显示出前景。研究表明基于这些化学结构开发新型抗菌剂的潜力 (J.J. Majithiya & B. Bheshdadia, 2022).
晶体结构分析
研究的另一个方面涉及相关化合物的晶体结构测定。例如,确定了具有相似复杂分子框架的化合物的晶体结构,提供了对分子几何、键合和潜在分子间相互作用的见解。这些发现对于理解化合物在固态中的行为至关重要,并且可以为其药用应用提供信息 (Xiao-Qing Cai 等人,2009).
抗病毒和杀病毒活性
对与查询化合物密切相关的 2-[(4-甲基-4H-1,2,4-三唑-3-基)硫代]乙酰胺衍生物的研究表明,其中一些衍生物具有降低人腺病毒 5 型和 ECHO-9 病毒中病毒复制的潜力。这表明基础结构的修饰可以产生具有显着抗病毒和杀病毒活性的化合物,为新的抗病毒疗法开辟途径 (M. Wujec 等人,2011).
药理学评价
相似化合物骨架的 N-取代衍生物的合成和药理学评价证明了它们作为抗菌剂对革兰氏阳性和革兰氏阴性细菌的潜力。该研究强调了结构修饰以增强生物活性的重要性,表明了开发新型抗菌剂的有希望的方向 (S. Z. Siddiqui 等人,2014).
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors or enzymes, given the presence of an indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
The presence of an indole nucleus in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the indole nucleus and dimethoxyphenyl group in its structure suggests that it may have good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound may be sensitive to light and air . It is soluble in water, benzene, and ethanol, and slightly soluble in ether . Its melting point is 109°C . It has low toxicity, with an oral LD50 in rats of 1700mg/kg . It is also irritating . Therefore, appropriate personal protective measures, such as wearing protective gloves, goggles, and respiratory protection equipment, should be taken when handling the compound .
安全和危害
属性
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-5-4-6-14(9-12)21-17(25)11-28-19-23-22-18(24(19)20)13-7-8-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKQMGMNFPTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)






![6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)


![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2404448.png)

